N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine is an organic compound with a complex structure that includes a benzyl group substituted with a diethylamino group and a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine typically involves multiple steps. One common method is the reductive amination of 4-diethylaminobenzaldehyde with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance its binding affinity to specific sites, influencing biological pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylamine
- N-[4-(diethylamino)benzyl]-N-2-pyridinyl-2-thiophenecarboxamide
- N’-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide
Uniqueness
N-(4-Diethylamino-benzyl)-N’,N’-dimethyl-propane-1,3-diamine is unique due to its specific structural features, such as the combination of a diethylamino group with a propane-1,3-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMYSLRVMKGGSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.